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Compound of Interest

Compound Name: Bis-isopropyl-PEG1

Cat. No.: B1593776 Get Quote

Bis-mercaptoacyl derivatives of poly(alkyl oxide)s, particularly those of poly(ethylene glycol)

(PEG) and Pluronics (PEG-PPG-PEG copolymers), are versatile homobifunctional cross-linking

agents with significant applications in drug delivery and biomaterial science.[1][2][3] These

polymers possess terminal thiol (-SH) groups, which are highly reactive nucleophiles. This

reactivity allows for facile conjugation to other molecules, such as peptides, proteins, or

functionalized surfaces, through methods like thiol-maleimide Michael addition or thiol-ene click

chemistry.[4]

The synthesis of these dithiol polymers via the esterification of the terminal hydroxyl groups of

the parent poly(alkyl oxide) offers a robust and efficient method to produce high-purity

compounds.[1][2][3] A key challenge in this synthesis is the prevention of premature oxidation

of the thiol groups into disulfide bonds. This is overcome by employing a suitable protecting

group for the thiol moiety on the mercapto acid prior to esterification. The 4-methoxytrityl (Mmt)

group is an excellent choice for this purpose, as it provides stable protection during the

esterification step and can be removed under mild acidic conditions that do not compromise the

integrity of the polymer backbone.[1][3]

A significant application of bis-mercaptoacyl poly(alkyl oxide)s is in the development of

advanced drug delivery systems. For instance, they can be used to cross-link pre-formed nano-

sized liposomes that have maleimide groups on their surface.[1][2][3] This cross-linking through

stable thioether bonds results in the formation of liposomal scaffolds that can offer sustained

release of encapsulated drugs.[1][2] The poly(alkyl oxide) chains act as spacers between the

liposomes, and the resulting scaffold has been shown to retain the nano-sized characteristics
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of the original liposomes.[1][2] This methodology provides a promising platform for creating

novel drug release systems with tunable properties.

Experimental Protocols
The following protocols are based on an efficient method for the synthesis of α,ω-bis-

mercaptoacyl poly(alkyl oxide)s involving the esterification of the polymer's terminal hydroxyl

groups with an S-Mmt-protected mercapto acid, followed by the acidic removal of the Mmt

protecting group.[1][3]

Protocol 1: Synthesis of di-S-Mmt-bis-mercaptoacyl
Poly(alkyl oxide)s
This procedure details the esterification of poly(alkyl oxide)s with S-Mmt-protected mercapto

acids.

Materials:

Poly(alkyl oxide) (e.g., PEG 1,000, PEG 4,000, PEG 10,000, or Pluronic F127)

S-Mmt-2-mercaptopropionic acid or S-Mmt-3-mercaptopropionic acid

N,N'-Dicyclohexylcarbodiimide (DCC)

4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)

Dichloromethane (DCM), anhydrous

Diethyl ether

Argon or Nitrogen gas

Procedure:

In a round-bottom flask, dissolve the poly(alkyl oxide) (1 equivalent of -OH groups) and S-

Mmt-mercapto acid (2.5 equivalents) in anhydrous DCM under an inert atmosphere (Argon

or Nitrogen).
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Add DPTS (0.5 equivalents) to the solution.

In a separate flask, dissolve DCC (2.5 equivalents) in anhydrous DCM.

Add the DCC solution dropwise to the polymer/acid solution at 0 °C (ice bath).

Allow the reaction mixture to warm to room temperature and stir for 48 hours.

Monitor the reaction for the formation of the dicyclohexylurea (DCU) precipitate.

After 48 hours, filter the reaction mixture to remove the DCU precipitate.

Concentrate the filtrate under reduced pressure.

Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Characterize the di-S-Mmt-protected product by ¹H-NMR and ESI-MS to confirm quantitative

esterification of the terminal hydroxyl groups.[1]

Protocol 2: Deprotection of S-Mmt Group to Yield bis-
mercaptoacyl Poly(alkyl oxide)s
This procedure describes the removal of the S-Mmt protecting group to yield the final dithiol

product.

Materials:

di-S-Mmt-bis-mercaptoacyl poly(alkyl oxide) (from Protocol 1)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triethylsilane (TES)

Methanol (MeOH)
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Diethyl ether

Procedure:

Dissolve the di-S-Mmt-protected polymer in a solvent mixture of DCM/TES (95:5 v/v).

Add TFA to the solution to a final concentration of 1-3% (v/v).

Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be

monitored by the appearance of a characteristic yellow-orange color, indicating the release

of the Mmt cation.

After 30 minutes, add a small amount of methanol (MeOH) to the mixture.

Concentrate the solution under reduced pressure.

Precipitate the final dithiol product by adding the concentrated solution to cold diethyl ether.

Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove all by-

products, and dry under vacuum.

Characterize the final product by ¹H-NMR and ESI-MS to confirm the quantitative removal of

the S-Mmt protecting groups.[1]

Quantitative Data Summary
The synthesis method is reported to be highly efficient, resulting in high yields and purity for

various poly(alkyl oxide)s.[1][2][3]
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Starting
Polymer

Average
MW (Da)

Product Yield Purity Reference

PEG 1,000

α,ω-bis-2-

mercaptoprop

ionyl PEG

High High [1]

PEG 4,000

α,ω-bis-2-

mercaptoprop

ionyl PEG

High High [1]

PEG 10,000

α,ω-bis-2-

mercaptoprop

ionyl PEG

High High [1]

Pluronic F127 12,600

α,ω-bis-3-

mercaptoprop

ionyl Pluronic

High High [1]

Note: The source material consistently reports "high yield and purity" and "quantitative"

conversion based on NMR and MS analysis, without providing specific numerical percentages

for the yields.[1]
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Overall Synthesis Workflow for Bis-mercaptoacyl Poly(alkyl oxide)s

Starting Materials:
- Poly(alkyl oxide) (e.g., PEG)

- S-Mmt-mercapto acid

Step 1: Esterification
(DCC, DPTS in DCM)

Intermediate Product:
di-S-Mmt-bis-mercaptoacyl

Poly(alkyl oxide)

48 hours, RT

Step 2: Deprotection
(TFA, TES in DCM)

Final Product:
α,ω-bis-mercaptoacyl

Poly(alkyl oxide) (Dithiol)

30 min, RT

Click to download full resolution via product page

Caption: A flowchart illustrating the two-step synthesis of bis-mercaptoacyl poly(alkyl oxide)s.
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Application in Drug Delivery: Cross-linking of Liposomes

PAO-dithiol
(Final Product)
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Click to download full resolution via product page

Caption: Logical pathway for the application of PAO-dithiols in forming drug delivery scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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